6-Bromo-2-fluoro-3-methoxybenzoic acid
Overview
Description
6-Bromo-2-fluoro-3-methoxybenzoic acid is an organic compound with the molecular formula C8H6BrFO3 It is a derivative of benzoic acid, featuring bromine, fluorine, and methoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-fluoro-3-methoxybenzoic acid typically involves the bromination and fluorination of a methoxybenzoic acid precursor. One common method includes:
Fluorination: The fluorine atom can be introduced using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methoxylation: The methoxy group is typically introduced via methylation of a hydroxyl group using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-fluoro-3-methoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution (SNAr) reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives like esters or reduced to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide (DMSO)) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) are typical.
Major Products
The major products formed from these reactions include substituted benzoic acids, esters, alcohols, and various biaryl compounds.
Scientific Research Applications
6-Bromo-2-fluoro-3-methoxybenzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-fluoro-3-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine, fluorine, and methoxy groups can influence the compound’s lipophilicity, electronic properties, and overall reactivity, affecting its biological activity and pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
- 2-Bromo-6-fluoro-3-methoxybenzaldehyde
- 3-Bromo-2-methylbenzoic acid
Uniqueness
6-Bromo-2-fluoro-3-methoxybenzoic acid is unique due to the specific combination of bromine, fluorine, and methoxy substituents on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for targeted applications in synthesis and research.
Properties
IUPAC Name |
6-bromo-2-fluoro-3-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLHUQOLSIRYKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10701511 | |
Record name | 6-Bromo-2-fluoro-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10701511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935534-45-5 | |
Record name | 6-Bromo-2-fluoro-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10701511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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